![molecular formula C20H19N5O B1191580 AZD9291-345](/img/no-structure.png)
AZD9291-345
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Overview
Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Scientific Research Applications
Pharmacokinetics and Drug Interaction : AZD9291 is a potent, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been demonstrated to be effective in patients with advanced EGFR T790M positive NSCLC. Studies have shown that AZD9291 can be administered without regard to food and no restrictions are necessary when administered with gastric pH modifying agents, suggesting ease of administration (Vishwanathan et al., 2015).
Efficacy in Brain Metastases : Preclinical evidence and clinical cases demonstrate the potential efficacy of AZD9291 against brain metastases in EGFR-mutant NSCLC. In preclinical studies, AZD9291 showed significant exposure in the brain, and clinically relevant doses predicted that AZD9291 could target EGFR-mutant brain metastases effectively (Kim et al., 2014).
Influence of Early Toxicology Assessment : The selection of AZD9291 was influenced by early toxicology assessments, which identified and mitigated safety liabilities to maximize clinical success. This approach led to the identification of AZD9291 as a candidate with improved safety profile compared to earlier compounds (Anderton et al., 2014).
Resistance Reversal in NSCLC : Research has shown that AZD9291 resistance in NSCLC can be reversed by targeting autophagy and fibroblast growth factor receptor 1 signaling pathways. A pH-sensitive nanocarrier loaded with chloroquine and FGFR1 inhibitor was developed to reverse AZD9291 resistance, indicating avenues for overcoming drug resistance (Gu et al., 2020).
Overcoming Acquired Resistance to AZD9291 : Several studies focus on understanding and overcoming acquired resistance to AZD9291. Strategies include modulation of MEK/ERK-dependent pathways, examining the mechanisms behind acquired resistance, and exploring new combinations with other targeted therapies (Shi et al., 2017).
Combination Therapies : Research includes examining AZD9291 in combination with other targeted therapies such as MEDI4736, AZD6094, or selumetinib. These studies suggest that AZD9291's safety profile permits combinations with other targeted therapies in a tolerable fashion (Oxnard et al., 2015).
Radiation Sensitization : AZD9291 increases sensitivity to radiation in certain lung cancer cells by delaying DNA damage repair after irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells (Wu et al., 2018).
properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.39776 |
SMILES |
NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC |
Appearance |
white solid powder |
synonyms |
AZD9291345; AZD-9291345; AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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